

overcoming poor oral bioavailability of BI-135585 in vivo

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Technical Support Center: BI-135585 In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo oral bioavailability and performance of **BI-135585**.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of **BI-135585** in our multi-dose in vivo studies, which we suspect is due to poor oral bioavailability. What could be the cause?

A1: While **BI-135585** has shown dose-proportional exposure, suboptimal in vivo efficacy, especially in chronic studies, can stem from several factors related to its oral delivery.[1][2] Key issues could include:

- Poor aqueous solubility: Many modern drug candidates are poorly water-soluble, which can be a rate-limiting step for absorption.[3][4]
- Low dissolution rate: Even if a compound is soluble, a slow dissolution rate in the gastrointestinal (GI) tract can lead to incomplete absorption.
- Inadequate permeability: The drug may not efficiently cross the intestinal epithelium to reach systemic circulation.



- Pre-systemic metabolism: The compound might be metabolized in the gut wall or liver before reaching systemic circulation.
- Formulation-dependent absorption: The vehicle used to formulate BI-135585 for oral gavage can significantly impact its absorption.

A notable finding from clinical studies is that while a single dose of **BI-135585** resulted in significant inhibition of 11β-HSD1 in adipose tissue, this effect was substantially reduced after 14 days of continuous treatment.[1][2] This suggests that consistent and sustained exposure at the target tissue is crucial and may be influenced by the formulation and resulting pharmacokinetics.

Q2: What are some initial troubleshooting steps if we suspect a formulation issue is impacting the oral bioavailability of **BI-135585**?

A2: If you are facing challenges with the in vivo performance of **BI-135585**, consider the following troubleshooting steps:

- Re-evaluate your vehicle/formulation:
 - Is the drug fully solubilized or a suspension? For poorly soluble compounds, a suspension may lead to variable absorption.
 - Consider simple formulation adjustments. For example, if using a simple aqueous vehicle, exploring lipid-based formulations or co-solvents may enhance solubility and absorption.
 [5][6]
- Assess basic physicochemical properties:
 - Confirm the solubility of your batch of BI-135585 in different biorelevant media (e.g., simulated gastric and intestinal fluids).
 - Particle size analysis of the drug substance can be crucial, as smaller particle size generally leads to a faster dissolution rate.[3][7]
- Conduct a pilot pharmacokinetic (PK) study:



 A single-dose PK study comparing different simple formulations (e.g., solution vs. suspension) can provide valuable insights into the absorption profile. Key parameters to assess are Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Q3: What advanced formulation strategies can be employed to improve the oral bioavailability of a compound like **BI-135585**?

A3: For compounds with persistent bioavailability challenges, several advanced formulation strategies can be explored. These often aim to increase the solubility and dissolution rate of the drug in the GI tract.[5][8][9]

- Lipid-Based Formulations: These are a common and effective approach for poorly water-soluble drugs.[5][6] They can enhance lymphatic transport and reduce first-pass metabolism. Examples include:
 - Self-Emulsifying Drug Delivery Systems (SEDDS)[5][8]
 - Nanostructured Lipid Carriers (NLCs)[7]
- Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, the solubility and dissolution rate can be significantly increased compared to the crystalline form.[7]
- Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area for dissolution, which can enhance the rate and extent of absorption.[10][11]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of **BI-135585** from human studies.

Table 1: Pharmacokinetic Parameters of **BI-135585** After Multiple Doses[1][2]



Parameter	Value	Condition
Half-life (t½)	55-65 hours	Multiple doses (5-200 mg)
Exposure (AUC)	Dose-proportional	Multiple doses (5-200 mg)

Table 2: Pharmacodynamic Effect of **BI-135585** on 11β-HSD1 Inhibition[1][2]

Tissue	Single Dose Inhibition	14-Day Inhibition
Adipose Tissue (AT)	~90%	≤31%
Liver (indicated by urinary THF/THE ratio)	65-75% decrease	~75% decrease

Experimental Protocols

Protocol 1: Preparation of a Simple Co-solvent Formulation for Preclinical In Vivo Studies

This protocol describes the preparation of a basic co-solvent formulation suitable for initial in vivo screening of **BI-135585**.

Materials:

- BI-135585
- Polyethylene glycol 400 (PEG 400)
- Propylene glycol (PG)
- Water for Injection

Procedure:

- Weigh the required amount of BI-135585.
- In a sterile container, mix PEG 400 and PG in a 1:1 ratio.



- Slowly add the BI-135585 powder to the co-solvent mixture while vortexing or stirring continuously to ensure complete dissolution. Gentle heating (up to 40°C) may be applied if necessary.
- Once the drug is fully dissolved, add Water for Injection to achieve the final desired concentration. For example, a final vehicle composition could be 40% PEG 400, 10% PG, and 50% water.
- Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.
- Administer the formulation to the animals via oral gavage at the appropriate dose volume.

Protocol 2: General Method for Evaluating In Vitro Dissolution of a Poorly Soluble Compound

This protocol outlines a general procedure for assessing the dissolution rate of **BI-135585** in a simple formulation.

Materials:

- BI-135585 formulation
- Simulated Gastric Fluid (SGF, pH 1.2)
- Simulated Intestinal Fluid (SIF, pH 6.8)
- USP Dissolution Apparatus 2 (Paddle Apparatus)
- HPLC system for quantification

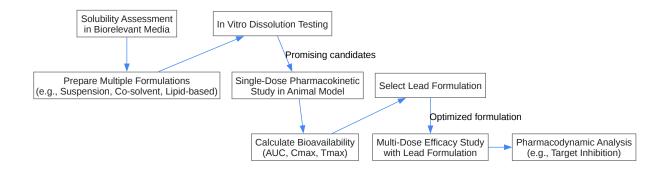
Procedure:

- Set up the dissolution apparatus with 900 mL of SGF in each vessel, maintained at 37°C ± 0.5°C.
- Set the paddle speed to 50 or 75 RPM.
- Add the **BI-135585** formulation to each vessel.



- At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample from each vessel.
- Immediately filter the samples through a 0.45 μm syringe filter.
- Analyze the samples by a validated HPLC method to determine the concentration of dissolved BI-135585.
- Repeat the experiment using SIF to assess dissolution in a different pH environment.
- Plot the percentage of drug dissolved versus time to generate dissolution profiles.

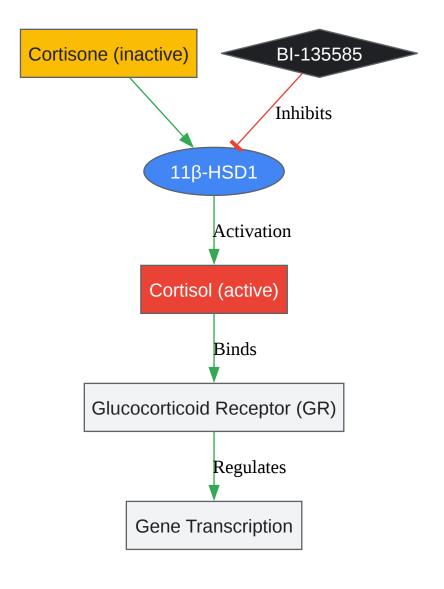
Visualizations



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Caption: Workflow for improving in vivo oral bioavailability.





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Caption: Signaling pathway of 11β-HSD1 and inhibition by **BI-135585**.

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